NSC 405020

Description

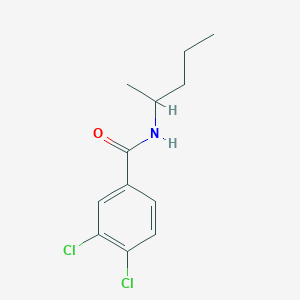

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-N-pentan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO/c1-3-4-8(2)15-12(16)9-5-6-10(13)11(14)7-9/h5-8H,3-4H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDYECYBETXQFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)NC(=O)C1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80323865 | |

| Record name | NSC 405020 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80323865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7497-07-6 | |

| Record name | 7497-07-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC 405020 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80323865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7497-07-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of NSC 405020

For Researchers, Scientists, and Drug Development Professionals

Core Summary

NSC 405020 is a novel, cell-permeable small molecule that functions as a non-catalytic, allosteric inhibitor of Membrane Type-1 Matrix Metalloproteinase (MT1-MMP), also known as MMP-14. Unlike traditional orthosteric MMP inhibitors that target the catalytic zinc ion, this compound selectively binds to the hemopexin (PEX) domain of MT1-MMP. This unique mechanism of action disrupts the homodimerization of MT1-MMP, a process crucial for its full collagenolytic activity, without directly affecting its catalytic function or its ability to activate pro-MMP-2. By inhibiting MT1-MMP-mediated cell migration and invasion, this compound demonstrates significant anti-tumorigenic potential. Furthermore, emerging research suggests a downstream effect on the Notch3 signaling pathway, indicating a broader impact on tumor biology.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Assay | Concentration | Result | Citation |

| IC50 | - | MT1-MMP Inhibition | >100 µM | Indirectly determined through functional assays | [1] |

| Cell Migration | 184B5-MT | Transwell Assay | 100 µM | ~75% reduction | [2] |

| Cell Migration | K1 (Thyroid Carcinoma) | Transwell Assay | 10 µM | ~57% reduction | [3] |

| Cell Invasion | K1 (Thyroid Carcinoma) | Matrigel Invasion Assay | 10 µM | ~67% reduction | [3] |

| Notch3 Expression | WM852 (Vestibular Schwannoma) | Western Blot | 50 µM | 42% reduction in full-length and active cleaved Notch3 (NICD3) |

Table 2: In Vivo Efficacy of this compound

| Parameter | Animal Model | Tumor Cell Line | Dosage and Administration | Result | Citation |

| Tumor Growth | Immunodeficient Mice | MCF7-β3/MT (Breast Cancer) | 0.5 mg/kg, intratumoral injection, 3 times/week for 2 weeks | Significant repression of tumor growth, leading to a fibrotic tumor phenotype | [2] |

Signaling Pathways and Molecular Interactions

This compound's primary mechanism of action revolves around its interaction with the MT1-MMP PEX domain, leading to the disruption of downstream cellular processes that promote cancer progression.

Direct Inhibition of MT1-MMP Homodimerization

This compound allosterically binds to a druggable pocket on the PEX domain of MT1-MMP. This binding event interferes with the protein-protein interactions necessary for the formation of MT1-MMP homodimers on the cell surface. The homodimerization is a prerequisite for efficient collagen degradation by MT1-MMP. By preventing this, this compound effectively reduces the collagenolytic activity of cancer cells, thereby impeding their ability to remodel the extracellular matrix (ECM) and invade surrounding tissues.

Downstream Effect on Notch3 Signaling

Preliminary evidence suggests that this compound can also modulate the Notch3 signaling pathway. In vestibular schwannoma cells, treatment with this compound has been shown to reduce the expression of both the full-length Notch3 receptor and its active intracellular domain (NICD3). The Notch signaling pathway is a critical regulator of cell proliferation, differentiation, and apoptosis, and its dysregulation is implicated in various cancers. The reduction of active Notch3 by this compound suggests a potential secondary mechanism for its anti-tumor effects, although the direct molecular link between MT1-MMP inhibition by this compound and the downregulation of Notch3 is still under investigation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

MT1-MMP Homodimerization Assay (Co-Immunoprecipitation)

This protocol is adapted from the study by Remacle et al. (2012) to assess the effect of this compound on the dimerization of MT1-MMP.

Objective: To determine if this compound inhibits the interaction between two differentially tagged MT1-MMP molecules.

Materials:

-

MCF7 cells co-transfected with MT1-MMP-FLAG and MT1-MMP-V5 constructs

-

This compound (100 µM in DMSO)

-

DMSO (vehicle control)

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Anti-FLAG M2 affinity gel

-

Anti-V5 antibody

-

Anti-actin antibody (loading control)

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Culture MCF7 cells co-expressing MT1-MMP-FLAG and MT1-MMP-V5 to ~80-90% confluency.

-

Treat the cells with 100 µM this compound or DMSO for the desired time (e.g., 24 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Incubate the supernatant with anti-FLAG M2 affinity gel overnight at 4°C with gentle rotation to immunoprecipitate MT1-MMP-FLAG.

-

Wash the beads three times with lysis buffer.

-

Elute the protein complexes by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-V5 antibody to detect co-immunoprecipitated MT1-MMP-V5.

-

Re-probe the membrane with an anti-FLAG antibody to confirm the immunoprecipitation of MT1-MMP-FLAG and with an anti-actin antibody for the loading control of the initial cell lysates.

References

An In-depth Technical Guide to the Interaction of NSC 405020 with the MT1-MMP PEX Domain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane Type 1-Matrix Metalloproteinase (MT1-MMP), also known as MMP-14, is a critical enzyme in cellular processes involving extracellular matrix (ECM) remodeling, such as cell migration, invasion, and angiogenesis.[1] Its dysregulation is frequently implicated in the progression of various pathologies, most notably cancer. MT1-MMP's structure includes a catalytic domain and a C-terminal hemopexin (PEX) domain.[2] The PEX domain is crucial for substrate recognition, homodimerization, and interaction with other proteins, playing a significant role in the enzyme's pro-tumorigenic activities.[2]

NSC 405020 has been identified as a specific, non-catalytic inhibitor of MT1-MMP that uniquely targets the PEX domain.[3][4][5] This guide provides a comprehensive technical overview of the binding of this compound to the MT1-MMP PEX domain, including quantitative data, detailed experimental methodologies, and visual representations of the associated molecular pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the inhibitory activity of this compound on MT1-MMP.

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 | > 100 µmol/L | --- | [6] |

| Inhibition of MT1-MMP levels | > 85% | Plasma from vestibular schwannoma patients | [3] |

| Reduction in cell migration | ~75% | Cells with high MT1-MMP expression | [4] |

| Reduction in Notch3 expression | 42% | WM852 cells | [3] |

Table 2: In Vivo Efficacy of this compound

| Parameter | Value | Animal Model | Reference |

| Tumor growth repression | Significant | Xenografted mice (MCF7-β3/MT tumor) | [4][7] |

| Dosing | 0.5 mg/kg (intratumoral) | Xenografted mice | [4][6] |

Mechanism of Action

This compound functions as an allosteric inhibitor of MT1-MMP. It directly interacts with the PEX domain, which in turn affects the homodimerization of MT1-MMP.[4] This interference with dimerization represses the pro-tumorigenic functions of the enzyme without directly targeting its catalytic activity against certain substrates like MMP-2.[7] The binding of this compound to the PEX domain has been shown to be dependent on several key amino acid residues within a druggable pocket, including Met-328, Arg-330, Asp-376, Met-422, and Ser-470.[7]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound and its impact on MT1-MMP-mediated signaling.

Caption: Mechanism of this compound action on MT1-MMP.

Caption: MT1-MMP signaling and the inhibitory effect of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and the MT1-MMP PEX domain.

Cell Migration Assay (Transwell Assay)

This assay is used to evaluate the effect of this compound on the migratory capacity of cells expressing high levels of MT1-MMP.[4]

Materials:

-

24-well Transwell plates (8 µm pore size)

-

Collagen I (COL-I)

-

Cell culture medium (e.g., MEGM)

-

Cells with high MT1-MMP expression (e.g., 184B5-MT) and low MT1-MMP expression (control)

-

This compound

-

DMSO (vehicle control)

-

Calcein AM or similar fluorescent dye for cell staining

-

Fluorescence plate reader

Procedure:

-

Coat the upper surface of the Transwell insert membrane with 0.1 mL of COL-I (300 µg/mL in MEGM) and let it air dry for 16 hours.

-

Seed the cells (e.g., 5 x 10^4 cells/well) in the upper chamber of the Transwell insert in serum-free medium.

-

Add this compound (e.g., 100 µM) or DMSO to the upper chamber.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate the plate at 37°C in a CO2 incubator for a suitable period (e.g., 24 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet or a fluorescent dye).

-

Quantify the migrated cells by either counting under a microscope or by measuring fluorescence after cell lysis.

-

Calculate the percentage of migration inhibition relative to the vehicle control.

Caption: Workflow for a Transwell cell migration assay.

In Vivo Tumor Growth Study

This protocol describes a xenograft mouse model to assess the anti-tumor efficacy of this compound.[4][7]

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line (e.g., MCF7-β3/MT)

-

Matrigel or similar basement membrane matrix

-

This compound solution

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.

-

Allow tumors to establish and reach a palpable size.

-

Randomly assign mice to treatment and control groups.

-

Administer this compound (e.g., 0.5 mg/kg) or vehicle via intratumoral injection at specified intervals.

-

Measure tumor volume using calipers regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (length x width^2) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

-

Compare the tumor growth curves between the this compound-treated and control groups.

Caption: Workflow for an in vivo tumor growth study.

Electrochemical Impedance Spectroscopy (EIS) for Binding Detection

A novel application for detecting the binding of this compound to the MT1-MMP PEX domain involves electrochemical impedance spectroscopy.[5][8][9] This technique measures the change in electrical impedance at an electrode surface upon protein binding.

Materials:

-

Carbon nanotubes (CNTs)

-

This compound

-

Recombinant MT1-MMP PEX domain

-

Potentiostat/galvanostat with EIS capabilities

-

Three-electrode system (working, reference, and counter electrodes)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Functionalize the surface of the working electrode with CNTs.

-

Covalently graft this compound molecules onto the surface of the CNTs. This creates a biosensor surface specific for the MT1-MMP PEX domain.

-

Immerse the modified electrode in a PBS solution containing a redox probe (e.g., [Fe(CN)6]3-/4-).

-

Perform an initial EIS measurement to establish a baseline impedance.

-

Introduce the recombinant MT1-MMP PEX domain into the solution.

-

Allow for an incubation period to enable binding of the PEX domain to the immobilized this compound.

-

Perform subsequent EIS measurements at different concentrations of the PEX domain.

-

The binding of the PEX domain to the this compound on the electrode surface will alter the electron transfer resistance, resulting in a measurable change in the impedance spectrum.

-

A linear range of detection and a limit of detection (LOD) for MMP-14 can be determined from the concentration-dependent changes in impedance.[5][9]

Conclusion

This compound represents a promising class of MT1-MMP inhibitors that function through a unique allosteric mechanism by targeting the PEX domain. This technical guide provides a foundational understanding of its interaction with MT1-MMP, supported by quantitative data and detailed experimental protocols. The continued investigation of such targeted inhibitors is crucial for the development of more specific and effective therapies for diseases driven by MT1-MMP activity.

References

- 1. Screening MT1-MMP Activity and Inhibition in Three-Dimensional Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel MT1-MMP small molecule inhibitors based on insights into hemopexin domain function in tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. mdpi.com [mdpi.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

- 9. Detecting the PEX Like Domain of Matrix Metalloproteinase-14 (MMP-14) with Therapeutic Conjugated CNTs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Non-Catalytic Inhibition of MMP14 by NSC 405020: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matrix Metalloproteinase-14 (MMP14), also known as Membrane-Type 1 Matrix Metalloproteinase (MT1-MMP), is a critical enzyme in cancer progression, contributing to extracellular matrix remodeling, cell migration, invasion, and angiogenesis.[1][2] Unlike traditional inhibitors that target the catalytic site of MMPs, NSC 405020 presents a novel approach by functioning as a non-catalytic inhibitor of MMP14. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with the hemopexin (PEX) domain of MMP14, and the downstream functional consequences. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Mechanism of Action: Targeting the Hemopexin Domain

This compound is a specific, non-catalytic inhibitor of MMP14 that directly interacts with the hemopexin (PEX) domain of the enzyme.[3] This interaction is crucial as the PEX domain is responsible for substrate positioning and protein-protein interactions, including the homodimerization of MMP14, which is a prerequisite for its full activity and pro-tumorigenic functions.[1][2]

This compound's inhibitory action is mediated by its selective binding to a specific pocket within the PEX domain.[3] This binding event disrupts MMP14 homodimerization, thereby attenuating its ability to promote cell migration and invasion without directly affecting its catalytic activity.[3][4] This mode of inhibition offers a significant advantage over broad-spectrum MMP inhibitors, which have often failed in clinical trials due to off-target effects and associated toxicities.[3][5]

Quantitative Data Summary

The following tables summarize the available quantitative data on the inhibitory effects of this compound on MMP14-mediated cellular functions.

Table 1: In Vitro Inhibition of Cell Migration and Invasion by this compound

| Cell Line | Assay Type | This compound Concentration | % Inhibition | Reference |

| K1 (Papillary Thyroid Carcinoma) | Transwell Migration | 50 µM | ~40% | [3] |

| K1 (Papillary Thyroid Carcinoma) | Transwell Migration | 100 µM | ~55% | [3] |

| K1 (Papillary Thyroid Carcinoma) | Matrigel Invasion | 50 µM | ~50% | [3] |

| K1 (Papillary Thyroid Carcinoma) | Matrigel Invasion | 100 µM | ~65% | [3] |

Table 2: Effect of this compound on MMP14 Activity

| Parameter | Value | Notes | Reference |

| Catalytic Activity IC50 | > 100 µmol/L | Demonstrates lack of direct inhibition of the catalytic site. | [4] |

| MMP-2 Activity | No effect | Consistent with non-catalytic site inhibition. | [4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Transwell Migration Assay

This assay is used to assess the effect of this compound on the migratory capacity of cancer cells.

-

Cell Culture: Culture cancer cells (e.g., K1 cells) in appropriate media.

-

Cell Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 50, 100 µM) for 24 hours.

-

Chamber Preparation: Use transwell inserts with a permeable membrane (e.g., 8 µm pore size).

-

Cell Seeding: Seed the treated cells in the upper chamber of the transwell insert in serum-free media. The lower chamber should contain media with a chemoattractant (e.g., fetal bovine serum).

-

Incubation: Incubate the plate at 37°C in a humidified incubator for a period that allows for cell migration (e.g., 24 hours).

-

Cell Removal: After incubation, remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a suitable fixative (e.g., methanol) and stain with a dye (e.g., crystal violet).

-

Quantification: Count the number of migrated cells in several random fields under a microscope. Express the results as a percentage of the untreated control.[3]

Matrigel Invasion Assay

This assay evaluates the impact of this compound on the invasive potential of cancer cells through a basement membrane matrix.

-

Chamber Coating: Coat the upper surface of a transwell insert membrane with a thin layer of Matrigel and allow it to solidify.

-

Cell Treatment and Seeding: Follow the same procedure as the Transwell Migration Assay (Steps 1-4), seeding the treated cells onto the Matrigel-coated membrane.

-

Incubation: Incubate for a sufficient time to allow for invasion (e.g., 24-48 hours).

-

Analysis: Follow the same procedure for cell removal, fixation, staining, and quantification as the Transwell Migration Assay (Steps 6-8).[3]

Fluorimetric MMP14 Activity Assay

This assay is used to confirm that this compound does not directly inhibit the catalytic activity of MMP14.

-

Cell Lysate Preparation: Prepare total protein extracts from cells using a suitable lysis buffer (e.g., RIPA buffer).

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

MMP14 Activation: Incubate the samples with 4-aminophenylmercuric acetate (APMA) to activate pro-MMP14.[3]

-

Substrate Reaction: In a 96-well plate, mix the activated samples with a fluorescent MMP14 substrate.

-

Fluorescence Measurement: Measure the fluorescence intensity over time at the appropriate excitation and emission wavelengths. An increase in fluorescence indicates substrate cleavage and enzymatic activity.

-

Data Analysis: Compare the activity in this compound-treated samples to untreated controls. No significant difference is expected, confirming the non-catalytic mechanism of inhibition.[3]

Signaling Pathways and Visualizations

MMP14 plays a crucial role in activating intracellular signaling pathways that promote cell migration and invasion. Its homodimerization, mediated by the PEX domain, is a key initiating event.[2] The interaction of MMP14 with cell surface receptors like CD44 can lead to the activation of downstream pathways, including the MAPK (ERK) and PI3K/Akt signaling cascades.[6] By inhibiting MMP14 homodimerization, this compound is expected to attenuate the activation of these downstream effectors.

Diagrams

Caption: MMP14 signaling pathway and the inhibitory action of this compound.

Caption: Workflow for evaluating the effect of this compound on MMP14.

Conclusion

This compound represents a promising class of MMP14 inhibitors that function through a non-catalytic mechanism. By specifically targeting the hemopexin domain and inhibiting MMP14 homodimerization, this compound effectively reduces cancer cell migration and invasion. This targeted approach avoids the pitfalls of broad-spectrum MMP inhibitors and offers a more specific strategy for anti-cancer therapy. Further research is warranted to fully elucidate the binding kinetics and to explore the in vivo efficacy of this compound and similar non-catalytic MMP14 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of Matrix Metalloproteinase 14 (MMP-14)-mediated Cancer Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Metalloproteinases-2, -9, and -14 Suppresses Papillary Thyroid Carcinoma Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Class I HDACs | Tocris Bioscience [tocris.com]

- 5. Matrix Metalloproteinase 14 promotes lung cancer by cleavage of Heparin-Binding EGF-like Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of matrix metalloproteinase 14 (MMP-14)-mediated cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Allosteric Inhibition of MT1-MMP Homodimerization by NSC 405020: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Membrane Type 1-Matrix Metalloproteinase (MT1-MMP), a key enzyme in extracellular matrix (ECM) remodeling, plays a critical role in physiological and pathological processes, including cancer cell invasion and metastasis. The dimerization of MT1-MMP is a crucial step for its collagenolytic activity. This technical guide delves into the mechanism of NSC 405020, a small molecule inhibitor that allosterically targets the hemopexin (PEX) domain of MT1-MMP, thereby disrupting its homodimerization and subsequent pro-tumorigenic functions. This document provides a comprehensive overview of the quantitative effects of this compound, detailed experimental protocols for assessing MT1-MMP homodimerization, and visual representations of the associated signaling pathways and experimental workflows.

Introduction

Membrane Type 1-Matrix Metalloproteinase (MT1-MMP), also known as MMP-14, is a transmembrane zinc-dependent endopeptidase with a pivotal role in the degradation of ECM components, most notably fibrillar collagens.[1] Its enzymatic activity is essential for various cellular processes, including cell migration, invasion, and angiogenesis. Elevated expression and activity of MT1-MMP are frequently associated with the progression of numerous cancers.[1]

A critical regulatory mechanism for MT1-MMP's function is its ability to form homodimers on the cell surface.[2] This dimerization, mediated by the hemopexin (PEX) domains of two adjacent MT1-MMP molecules, is a prerequisite for efficient collagenolysis and the activation of pro-MMP-2.[1][2] Consequently, the disruption of MT1-MMP homodimerization presents a promising therapeutic strategy for inhibiting cancer cell invasion and tumor growth.

This compound is a small molecule that has been identified as a selective, allosteric inhibitor of MT1-MMP.[3][4] Unlike traditional MMP inhibitors that target the catalytic site, this compound specifically interacts with the PEX domain, thereby preventing the protein-protein interaction required for homodimerization.[3][4] This targeted approach avoids the off-target effects associated with broad-spectrum MMP inhibitors and preserves the catalytic activity of MT1-MMP towards non-dimerization-dependent substrates.[3][4]

This guide provides an in-depth analysis of the effects of this compound on MT1-MMP homodimerization, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Quantitative Data: Effect of this compound on MT1-MMP Function

The following tables summarize the quantitative data available on the inhibitory effects of this compound on MT1-MMP.

| Parameter | Value | Cell/System | Reference |

| IC50 (MT1-MMP Inhibition) | > 100 µM | 3D Tumor Spheroid Assay | [5] |

| Effective Concentration | 100 µM | Maximized inhibition in 3D tumor spheroids | [5] |

Table 1: In Vitro Efficacy of this compound

| Parameter | Concentration | Effect | Animal Model | Reference |

| Tumor Growth Repression | 0.5 mg/kg (intratumoral) | Significantly repressed tumor growth | Xenografted mice with MCF7-β3/MT tumors | [6] |

Table 2: In Vivo Efficacy of this compound

| Cell Line | This compound Concentration | % Reduction in Migration | % Reduction in Invasion | Reference |

| K1 (Papillary Thyroid Carcinoma) | Not specified | 56.52% | 67.3% | [7] |

Table 3: Effect of this compound on Cancer Cell Migration and Invasion

Signaling Pathways and Mechanisms

The following diagrams illustrate the key signaling pathways and the mechanism of action of this compound.

Caption: MT1-MMP signaling and inhibition by this compound.

Experimental Protocols

This section outlines a detailed methodology for a key experiment to assess the effect of this compound on MT1-MMP homodimerization.

Co-Immunoprecipitation (Co-IP) to Assess MT1-MMP Homodimerization

This protocol is designed to determine the extent of MT1-MMP homodimerization in cells treated with this compound.

Materials:

-

Cell line expressing MT1-MMP (e.g., HT-1080, MDA-MB-231)

-

Cell culture reagents

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies:

-

Anti-MT1-MMP antibody (for immunoprecipitation)

-

Anti-MT1-MMP antibody (for Western blotting, from a different species or with a different epitope recognition if possible)

-

Isotype control antibody

-

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Culture and Treatment:

-

Plate MT1-MMP expressing cells and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 µM) or vehicle (DMSO) for a predetermined time (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (clarified lysate) to a new tube. Determine protein concentration using a BCA or Bradford assay.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.

-

Remove the beads using a magnetic stand.

-

To equal amounts of protein from each treatment group, add the anti-MT1-MMP antibody or an isotype control antibody. Incubate overnight at 4°C with gentle rotation.

-

Add pre-washed protein A/G magnetic beads to each sample and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads three to five times with ice-cold wash buffer. After the final wash, remove all residual buffer.

-

-

Elution:

-

Elute the immunoprecipitated proteins by adding elution buffer and incubating at room temperature or by adding 2x SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary anti-MT1-MMP antibody overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensity to determine the relative amount of co-immunoprecipitated MT1-MMP in each treatment group. A decrease in the co-immunoprecipitated MT1-MMP in the this compound-treated samples compared to the vehicle control indicates inhibition of homodimerization.

-

Caption: Experimental workflow for Co-Immunoprecipitation.

Conclusion

This compound represents a novel class of MT1-MMP inhibitors that function through an allosteric mechanism to disrupt the crucial process of homodimerization. By targeting the PEX domain, this compound effectively inhibits the collagenolytic and pro-invasive activities of MT1-MMP without directly affecting its catalytic site. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers interested in the further investigation and potential therapeutic application of this compound and similar allosteric inhibitors of MT1-MMP. The continued exploration of such targeted strategies holds significant promise for the development of more specific and effective anti-cancer therapies.

References

- 1. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Catalytic Domain Mediates Homomultimerization of MT1-MMP and the Prodomain Interferes with MT1-MMP Oligomeric Complex Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β1 integrin-mediated signaling regulates MT1-MMP phosphorylation to promote tumor cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel MT1-MMP small molecule inhibitors based on insights into hemopexin domain function in tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.biologists.com [journals.biologists.com]

- 7. Cytoplasmic Tail of MT1-MMP: A Hub of MT1-MMP Regulation and Function [mdpi.com]

A Technical Guide to 3,4-Dichloro-N-(1-methylbutyl)benzamide: Structure, Properties, and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 3,4-Dichloro-N-(1-methylbutyl)benzamide, a substituted benzamide of interest in chemical and pharmaceutical research. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information on its chemical identity, predicted physicochemical properties, and potential biological activities by drawing parallels with structurally related dichlorobenzamide analogs. Detailed synthetic protocols, based on established amide formation reactions, are presented to facilitate its preparation in a laboratory setting. This guide serves as a foundational resource for researchers investigating the therapeutic and chemical potential of this and similar molecules.

Chemical Identity and Structure

3,4-Dichloro-N-(1-methylbutyl)benzamide belongs to the class of N-substituted benzamides, characterized by a dichlorinated benzene ring attached to a carbonyl group, which is further bonded to a secondary amine.

Chemical Structure:

Caption: Chemical structure of 3,4-Dichloro-N-(1-methylbutyl)benzamide.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3,4-dichloro-N-(pentan-2-yl)benzamide |

| Molecular Formula | C12H15Cl2NO |

| Molecular Weight | 260.16 g/mol |

| CAS Number | Information not readily available. A related compound, BENZAMIDE, 3,4-DICHLORO-N-(1-METHYLBUTYL)-N-(1-METHYLPROPYL)-, has the CAS number 27891-22-1.[1] |

Physicochemical Properties (Predicted)

Quantitative experimental data for 3,4-Dichloro-N-(1-methylbutyl)benzamide are not widely published. The following table summarizes predicted physicochemical properties based on computational models and data from structurally similar compounds. These values are essential for anticipating its behavior in various experimental settings, including solubility and membrane permeability.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Reference Compound(s) for Comparison |

| LogP | ~3.8 - 4.5 | 3,4-dichloro-N-ethyl-N-methylbenzamide (LogP: 3.8)[2], N,N-dibutyl-4-chlorobenzamide (LogP: 4.5) |

| Topological Polar Surface Area (TPSA) | ~29.1 Ų | 3,4-dichloro-N,N-diethyl-2-methoxybenzamide (TPSA: 29.5 Ų) |

| Hydrogen Bond Donors | 1 | General amide structure |

| Hydrogen Bond Acceptors | 1 | General amide structure |

| Rotatable Bonds | 4 | Calculated from structure |

Synthesis and Experimental Protocols

The synthesis of 3,4-Dichloro-N-(1-methylbutyl)benzamide can be achieved through standard amide bond formation reactions. A common and effective method is the acylation of 1-methylbutylamine (pentan-2-amine) with 3,4-dichlorobenzoyl chloride.

General Synthesis Workflow

Caption: General workflow for the synthesis of 3,4-Dichloro-N-(1-methylbutyl)benzamide.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the synthesis of N-substituted benzamides.[3][4][5]

Materials:

-

3,4-Dichlorobenzoyl chloride

-

1-Methylbutylamine (pentan-2-amine)

-

Triethylamine or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylbutylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of 3,4-dichlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred amine solution.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3,4-Dichloro-N-(1-methylbutyl)benzamide.

Potential Biological Activity and Signaling Pathways

Direct biological studies on 3,4-Dichloro-N-(1-methylbutyl)benzamide are not extensively reported. However, the benzamide and dichlorophenyl moieties are present in numerous biologically active compounds. Structurally related molecules have shown a range of activities, suggesting potential areas of investigation for the title compound.

For instance, some dichlorobenzamide derivatives have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease.[6][7] The general mechanism involves the binding of the inhibitor to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of MAO-B by a dichlorobenzamide derivative.

Other benzamide derivatives have been explored for their activity as herbicides and for crop protection, indicating a broad range of potential biological targets.[4][8]

Conclusion

3,4-Dichloro-N-(1-methylbutyl)benzamide is a readily synthesizable compound with physicochemical properties that suggest good potential for biological activity. While direct experimental data is lacking, the well-documented activities of related benzamide and dichlorophenyl compounds provide a strong rationale for its investigation in various fields, including neuropharmacology and agrochemistry. The synthetic protocols and predicted data herein offer a solid foundation for researchers to begin exploring the potential of this molecule. Further studies are warranted to elucidate its precise biological and chemical characteristics.

References

- 1. CAS No.27891-22-1 | BENZAMIDE, 3,4-DICHLORO-N-(1-METHYLBUTYL)-N-(1-METHYLPROPYL)- | chem960.com [m.chem960.com]

- 2. 3,4-dichloro-N-ethyl-N-methylbenzamide | C10H11Cl2NO | CID 60430447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. scielo.br [scielo.br]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of 3,4-dichloro-N-(1H-indol-5-yl)benzamide: A highly potent, selective, and competitive hMAO-B inhibitor with high BBB permeability profile and neuroprotective action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

In Vitro Characterization of NSC 405020: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 405020 has been identified as a selective, non-catalytic inhibitor of Membrane Type-1 Matrix Metalloproteinase (MT1-MMP), a key enzyme implicated in tumor invasion and metastasis. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism of action, effects on cellular processes, and relevant experimental protocols. The information presented herein is intended to support further research and development of this compound as a potential anti-cancer therapeutic.

Mechanism of Action

This compound exerts its inhibitory effect on MT1-MMP through a unique, non-catalytic mechanism. Unlike traditional MMP inhibitors that target the enzyme's active site, this compound specifically binds to the hemopexin (PEX) domain of MT1-MMP. This interaction allosterically disrupts the homodimerization of MT1-MMP on the cell surface, a critical step for its pro-tumorigenic activities.[1][2] By preventing dimerization, this compound effectively inhibits the downstream functions of MT1-MMP, including the activation of pro-MMP-2 and the degradation of extracellular matrix (ECM) components like collagen.[3] A key characteristic of this compound is its high specificity; it does not significantly inhibit the catalytic activity of MT1-MMP or other MMPs, such as MMP-2, at concentrations where it effectively blocks cell migration and invasion.[4]

Signaling Pathway of MT1-MMP Inhibition by this compound

Caption: this compound inhibits MT1-MMP-mediated cell invasion.

Quantitative In Vitro Activity

This compound has demonstrated significant efficacy in inhibiting key processes of cancer progression, particularly cell migration and invasion, in a dose-dependent manner. The following tables summarize the available quantitative data on the in vitro effects of this compound.

Table 1: Inhibition of Cell Migration and Invasion by this compound

| Cell Line | Assay Type | Concentration (µM) | Inhibition (%) | Reference(s) |

| K1 (Papillary Thyroid Carcinoma) | Transwell Migration | 12.5 | 39.13 | |

| K1 (Papillary Thyroid Carcinoma) | Transwell Migration | 50 | 56.52 | |

| K1 (Papillary Thyroid Carcinoma) | Matrigel Invasion | 12.5 | 67.3 | |

| 184B5-MT (Mammary Epithelial) | Transwell Migration | 100 | ~75 |

Table 2: Cytotoxicity and Catalytic Inhibition of this compound

| Assay Type | Cell Line/Target | IC50 (µM) | Notes | Reference(s) |

| MTT Assay (Cell Viability) | K1 | >100 | Minimal impact on cell viability at up to 100 µM. | |

| Catalytic Activity Inhibition | MT1-MMP | >100 | No significant inhibition of catalytic function. | [4] |

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of this compound on cancer cell lines.

Experimental Workflow: MTT Assay

Caption: Step-by-step workflow of the MTT assay.

Protocol:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light.

-

Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO or a 10% SDS in 0.01 M HCl solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Transwell Migration and Invasion Assays

These assays are used to quantify the effect of this compound on the migratory and invasive potential of cancer cells.

Experimental Workflow: Transwell Assay

Caption: General workflow for transwell migration and invasion assays.

Protocol:

-

Insert Preparation: For invasion assays, thaw Matrigel on ice and dilute with cold serum-free medium. Coat the upper surface of 8 µm pore size Transwell inserts with the Matrigel solution and incubate at 37°C for at least 1 hour to allow for solidification. For migration assays, use uncoated inserts.

-

Cell Preparation: Culture cells to ~80% confluency, then serum-starve for 12-24 hours. Harvest cells and resuspend in serum-free medium containing the desired concentrations of this compound or vehicle control.

-

Assay Setup: Add 600 µL of complete medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of a 24-well plate. Place the prepared inserts into the wells. Seed 1-5 x 10^4 cells in 200 µL of the cell suspension into the upper chamber of each insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

-

Cell Removal: Carefully remove the non-migrated/invaded cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with 4% paraformaldehyde for 15 minutes. Stain the cells with 0.1% crystal violet for 20 minutes.

-

Quantification: Gently wash the inserts with water and allow them to air dry. Count the number of stained cells in several random fields of view under a microscope.

-

Data Analysis: Express the number of migrated/invaded cells as a percentage of the vehicle-treated control.

Gelatin Zymography for MMP-2 Activation

This technique is used to assess the effect of this compound on the activation of pro-MMP-2 by MT1-MMP.

Protocol:

-

Sample Preparation: Culture cells in the presence of this compound or vehicle control in serum-free medium for 24-48 hours. Collect the conditioned medium and centrifuge to remove cell debris.

-

Gel Electrophoresis: Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin. Load equal amounts of protein from the conditioned media mixed with non-reducing sample buffer. Run the gel at 4°C.

-

Enzyme Renaturation: After electrophoresis, wash the gel twice for 30 minutes in a renaturation buffer (e.g., 2.5% Triton X-100 in water) to remove SDS.

-

Enzyme Activity: Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35) at 37°C for 16-24 hours.

-

Staining and Destaining: Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour and then destain with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background.

-

Analysis: Gelatinolytic activity will appear as clear bands, corresponding to the molecular weights of pro-MMP-2 and active MMP-2. The intensity of the bands can be quantified using densitometry.

Collagen Degradation Assay

This assay evaluates the ability of cells to degrade a collagen matrix, a process inhibited by this compound.

Protocol:

-

Plate Coating: Coat the wells of a 24-well plate with a thin layer of FITC-labeled type I collagen and allow it to gel at 37°C.

-

Cell Seeding: Seed cells onto the collagen-coated wells in the presence of varying concentrations of this compound or vehicle control.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours.

-

Sample Collection: Collect the conditioned medium from each well.

-

Fluorescence Measurement: Measure the fluorescence of the collected medium using a fluorometer. The amount of fluorescence is proportional to the amount of degraded FITC-collagen released into the medium.

-

Data Analysis: Quantify the inhibition of collagen degradation as a percentage of the vehicle-treated control.

Co-Immunoprecipitation for MT1-MMP Dimerization

This method can be adapted to demonstrate the inhibitory effect of this compound on MT1-MMP homodimerization.

Protocol:

-

Cell Treatment and Lysis: Treat cells expressing MT1-MMP with this compound or vehicle control. Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an antibody specific for MT1-MMP overnight at 4°C. Add protein A/G-agarose beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specific binding.

-

Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Detection: Probe the membrane with a primary antibody against MT1-MMP, followed by a horseradish peroxidase-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence detection system.

-

Analysis: A decrease in the intensity of the MT1-MMP dimer band in the this compound-treated samples compared to the control indicates inhibition of homodimerization.

Conclusion

This compound is a promising anti-cancer agent that selectively targets the pro-tumorigenic functions of MT1-MMP through a novel, non-catalytic mechanism. Its ability to inhibit cell migration and invasion at non-toxic concentrations highlights its potential for further preclinical and clinical development. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other similar compounds.

References

- 1. Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Class I HDACs | Tocris Bioscience [tocris.com]

- 3. Inhibition of Metalloproteinases-2, -9, and -14 Suppresses Papillary Thyroid Carcinoma Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel MT1-MMP small molecule inhibitors based on insights into hemopexin domain function in tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

NSC 405020: A Targeted Approach to Inhibit Cancer Cell Invasion by Modulating MT1-MMP Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the leading cause of cancer-related mortality. A critical step in this cascade is the invasion of cancer cells through the extracellular matrix (ECM), a process heavily reliant on the activity of matrix metalloproteinases (MMPs). Membrane Type 1-Matrix Metalloproteinase (MT1-MMP), also known as MMP-14, is a key enzyme in this process, making it a prime target for anti-cancer therapies. NSC 405020 has emerged as a novel small molecule inhibitor that uniquely targets MT1-MMP. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its role in inhibiting cancer cell invasion, detailed experimental protocols, and a summary of key quantitative data.

Introduction to this compound and its Target: MT1-MMP

MT1-MMP is a transmembrane zinc-dependent endopeptidase that plays a pivotal role in ECM remodeling, tumor invasion, and angiogenesis.[1][2] Its expression is frequently upregulated in various aggressive cancers.[3][4] Unlike many traditional MMP inhibitors that target the catalytic site and often suffer from a lack of specificity, this compound employs a distinct mechanism. It is a non-catalytic inhibitor that allosterically targets the hemopexin (PEX) domain of MT1-MMP.[5][6] This domain is crucial for the proper function of MT1-MMP, including its homodimerization, which is essential for its full collagenolytic activity.[5]

Mechanism of Action: Allosteric Inhibition of MT1-MMP

This compound directly interacts with the PEX domain of MT1-MMP, a non-catalytic region of the enzyme.[5][7] This interaction is dependent on specific amino acid residues within a druggable pocket of the PEX domain, including Met-328, Arg-330, Asp-376, Met-422, and Ser-470.[6] By binding to this site, this compound is thought to induce a conformational change that interferes with the homodimerization of MT1-MMP. This disruption of dimerization impairs the enzyme's ability to efficiently degrade collagen, a primary component of the ECM, thereby inhibiting cancer cell invasion.[8] A key advantage of this mechanism is its high selectivity for MT1-MMP, as it does not affect the catalytic activity of MT1-MMP itself or other MMPs like MMP-2.[6]

Signaling Pathway of MT1-MMP Inhibition by this compound

Caption: Mechanism of this compound action on MT1-MMP.

Quantitative Data on the Efficacy of this compound

The inhibitory effects of this compound on cancer cell invasion and tumor growth have been quantified in several studies. The following tables summarize key findings.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay Type | This compound Concentration | Observed Effect | Reference |

| 184B5-MT | Cell Migration (on Collagen I) | 100 µM | ~75% reduction in migration efficiency | [5] |

| K1 (Papillary Thyroid Carcinoma) | Transwell Migration | Not Specified | 56.52% reduction in migration | [3] |

| K1 (Papillary Thyroid Carcinoma) | Matrigel Invasion | Not Specified | 67.3% reduction in invasion | [3] |

| WM852 | Notch3 Expression | 50 µM | 42% reduction in full length and active cleaved Notch3 (NICD3) | [7] |

| Plasma from Vestibular Schwannoma Patients | MMP-14 Levels | 100 µM and 1000 µM | >85% inhibition of MMP-14 levels | [7] |

Table 2: In Vivo Efficacy of this compound

| Cell Line | Mouse Model | This compound Dosage | Administration Route | Observed Effect | Reference |

| MCF7-β3/MT | Xenograft | 0.5 mg/kg | Intratumoral | Significant repression of tumor growth; induced a fibrotic tumor phenotype and increased collagen I levels | [5][8] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

Cell Migration Assay (Transwell)

This protocol is based on the methodology used to assess the effect of this compound on the migration of K1 papillary thyroid carcinoma cells.[3][9]

Objective: To quantify the effect of this compound on cancer cell migration.

Materials:

-

24-well Transwell plates (8 µm pore size)

-

Collagen I solution (300 µg/mL)

-

Cell culture medium (e.g., MEGM)

-

This compound stock solution

-

K1 cancer cells

-

Crystal violet staining solution

-

Cotton swabs

Procedure:

-

Coat the upper surface of the Transwell insert membrane with 0.1 mL of Collagen I solution and air dry for 16 hours.[5]

-

Seed K1 cells in the upper chamber of the Transwell insert in serum-free medium.

-

Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Add this compound at the desired concentrations to the upper chamber. Include a vehicle control.

-

Incubate the plate for 24 hours at 37°C in a CO2 incubator.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

-

Quantify the results and express as a percentage of the control.

Experimental Workflow: Transwell Migration Assay

Caption: Workflow for a transwell migration assay.

Matrigel Invasion Assay

This protocol is adapted from the methods used to study the effect of this compound on the invasive properties of K1 cells.[3][9]

Objective: To assess the ability of cancer cells to invade through a basement membrane matrix in the presence of this compound.

Materials:

-

24-well Transwell plates with Matrigel-coated inserts (8 µm pore size)

-

Cell culture medium

-

This compound stock solution

-

K1 cancer cells

-

Crystal violet staining solution

-

Cotton swabs

Procedure:

-

Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.

-

Seed K1 cells in the upper chamber of the inserts in serum-free medium.

-

Add medium containing a chemoattractant to the lower chamber.

-

Add this compound at the desired concentrations to the upper chamber. Include a vehicle control.

-

Incubate the plate for 24 hours at 37°C in a CO2 incubator.

-

Following incubation, remove the non-invading cells and Matrigel from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of invading cells and quantify the results.

In Vivo Tumor Growth Assay (Xenograft Model)

This protocol is based on the in vivo studies performed with this compound.[8]

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunodeficient mice

-

MCF7-β3/MT cancer cells

-

Matrigel

-

This compound solution (400 µM in PBS)

-

Vehicle control (PBS)

-

Calipers for tumor measurement

Procedure:

-

Embed 4x10^5 MCF7-β3/MT cells in Matrigel.

-

Xenograft the cell/Matrigel mixture into the flank of immunodeficient mice (n=5 per group).

-

Allow tumors to grow to a size of 40-80 mm³.

-

On day 29, begin intratumoral injections of 0.5 mg/kg this compound or vehicle control.

-

Continue injections 3 times per week for 2 weeks.

-

Measure tumor volume regularly using calipers.

-

At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., histology, protein expression).

Conclusion and Future Directions

This compound represents a promising class of anti-cancer agents that selectively target MT1-MMP through an allosteric mechanism. By inhibiting the PEX domain-mediated homodimerization, this compound effectively reduces cancer cell invasion without affecting the enzyme's catalytic activity, thus potentially minimizing off-target effects. The in vitro and in vivo data strongly support its role as an inhibitor of tumor growth and invasion.

Future research should focus on optimizing the pharmacokinetic properties of this compound to improve its systemic delivery and efficacy. Further studies are also warranted to explore its potential in combination with other chemotherapeutic agents and to investigate its efficacy in a broader range of cancer types. The unique mechanism of action of this compound makes it a valuable tool for dissecting the complex roles of MT1-MMP in cancer progression and a promising candidate for the development of novel anti-metastatic therapies.

References

- 1. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Selective inhibition of matrix metalloproteinase-14 blocks tumor growth, invasion, and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Metalloproteinases-2, -9, and -14 Suppresses Papillary Thyroid Carcinoma Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting matrix metalloproteinases in cancer: Bringing new life to old ideas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Novel MT1-MMP small molecule inhibitors based on insights into hemopexin domain function in tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

NSC 405020: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of NSC 405020, a specific inhibitor of Matrix Metalloproteinase-14 (MMP-14), also known as Membrane-Type 1 Matrix Metalloproteinase (MT1-MMP). These guidelines are intended to support research and development activities in oncology, cell biology, and related fields.

Product Information

-

Name: this compound

-

Synonyms: 3,4-Dichloro-N-(1-methylbutyl)benzamide

-

Mechanism of Action: this compound is a non-catalytic, allosteric inhibitor of MMP-14. It specifically targets the hemopexin (PEX) domain of MMP-14, thereby interfering with its homodimerization and pro-tumorigenic functions without affecting the enzyme's catalytic activity or the activation of pro-MMP-2.[1][2][3][4]

Solubility

Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes the reported solubility in commonly used laboratory solvents. It is recommended to use freshly opened, anhydrous solvents, as the presence of moisture can affect solubility.[2]

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | ≥ 260[5] | ~999[5] | Soluble up to 125 mg/mL.[2] Hygroscopic DMSO can significantly impact solubility. Use of fresh DMSO is recommended.[2] |

| Ethanol | ≥ 96.4[6] | ~370 | Soluble up to 52 mg/mL.[2] |

| Water | Insoluble | - |

Molecular Weight of this compound: 260.16 g/mol [4]

Signaling Pathway and Mechanism of Action

This compound exerts its inhibitory effects on MMP-14 through a unique allosteric mechanism. By binding to the PEX domain, it prevents the homodimerization of MMP-14, which is crucial for its function in cell migration and invasion. This is distinct from traditional MMP inhibitors that target the catalytic zinc-binding site.

References

Application Notes and Protocols for NSC 405020 in Cell Migration Assays

These application notes provide detailed protocols for utilizing NSC 405020, a potent inhibitor of Matrix Metalloproteinase-14 (MMP-14), in cell migration research. The provided methodologies are intended for researchers, scientists, and professionals in drug development investigating cancer cell motility and potential therapeutic interventions.

Introduction

Cell migration is a fundamental biological process implicated in various physiological and pathological conditions, including embryonic development, tissue repair, and cancer metastasis. The ability of cancer cells to migrate and invade surrounding tissues is a critical step in the metastatic cascade, the primary cause of cancer-related mortality. Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases, are key regulators of the extracellular matrix (ECM) and play a crucial role in facilitating cell movement.

This compound has been identified as a selective inhibitor of MMP-14 (also known as Membrane-Type 1 MMP or MT1-MMP). MMP-14 is a membrane-anchored protease that is frequently overexpressed in various cancers and is directly involved in the degradation of ECM components, thereby promoting cell migration and invasion. By inhibiting MMP-14, this compound presents a valuable tool for studying the mechanisms of cancer cell migration and as a potential anti-metastatic agent.

Mechanism of Action: Inhibition of MMP-14 Mediated Cell Migration

This compound exerts its inhibitory effect on cell migration by targeting MMP-14. MMP-14, upon activation, initiates a signaling cascade that promotes cell motility. It can directly cleave ECM proteins or activate other MMPs, such as pro-MMP-2. Furthermore, MMP-14 interacts with cell surface receptors like CD44, leading to the activation of the Epidermal Growth Factor Receptor (EGFR).[1][2] This, in turn, triggers downstream signaling pathways, including the MAPK (ERK1/2) and PI3K/Akt pathways, which are pivotal in regulating the cytoskeletal rearrangements and adhesive dynamics required for cell migration.[1][2] this compound, by inhibiting MMP-14, disrupts this signaling axis, leading to a reduction in cancer cell migration.

Figure 1: Simplified signaling pathway of this compound action.

Data Presentation: Quantitative Analysis of this compound on Cell Migration

The inhibitory effect of this compound on cancer cell migration has been quantified using a transwell migration assay. The following table summarizes the data from a study on K1 papillary thyroid carcinoma cells.

| Cell Line | Treatment Concentration | Incubation Time | Assay Type | Result | Reference |

| K1 | 10 µM | 24 hours | Transwell Migration | 56.52% reduction in cell migration | [3] |

| K1 | 25 µM | 24 hours | Transwell Migration | Statistically significant reduction (p < 0.05) | [4] |

| K1 | 50 µM | 24 hours | Transwell Migration | Statistically significant reduction (*p < 0.01) | [4] |

Experimental Protocols

Two standard and widely accepted methods for assessing cell migration in vitro are the Transwell (or Boyden Chamber) Assay and the Wound Healing (or Scratch) Assay.

Transwell Cell Migration Assay

This assay measures the chemotactic response of cells towards a chemoattractant through a porous membrane.

Figure 2: Workflow of the Transwell Cell Migration Assay.

Materials:

-

24-well plates with Transwell inserts (e.g., 8 µm pore size)

-

Cell culture medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Fixation solution (e.g., 4% paraformaldehyde or methanol)

-

Staining solution (e.g., 0.1% Crystal Violet)

-

Cotton swabs

-

Microscope

-

Plate reader (for quantification)

Procedure:

-

Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, starve the cells in serum-free medium for 12-24 hours.

-

Assay Setup:

-

Add 600 µL of cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.

-

Harvest and resuspend the starved cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

-

Treatment and Seeding:

-

In the cell suspension, add this compound to achieve the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM). Include a vehicle control (e.g., DMSO).

-

Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period suitable for the cell type (typically 4-24 hours).

-

Removal of Non-Migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

-

Fixation and Staining:

-

Fix the migrated cells on the underside of the membrane by immersing the insert in a fixation solution for 15-20 minutes at room temperature.

-

Wash the inserts with PBS.

-

Stain the cells by immersing the inserts in a 0.1% Crystal Violet solution for 20-30 minutes.

-

-

Washing: Gently wash the inserts with water to remove excess stain and allow them to air dry.

-

Quantification:

-

Microscopic Counting: Count the number of migrated cells in several random fields of view under a microscope and calculate the average.

-

Stain Elution: Elute the Crystal Violet stain by incubating the insert in a destaining solution (e.g., 10% acetic acid). Measure the absorbance of the eluted solution using a plate reader at a wavelength of ~570 nm.

-

Wound Healing (Scratch) Assay

This assay assesses collective cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate of wound closure.

Figure 3: Workflow of the Wound Healing (Scratch) Assay.

Materials:

-

6-well or 12-well plates

-

Cell culture medium

-

FBS

-

PBS

-

Trypsin-EDTA

-

This compound stock solution

-

Sterile 200 µL or 1000 µL pipette tips

-

Microscope with a camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.

-

Monolayer Formation: Incubate the plate at 37°C in a 5% CO2 incubator until the cells are fully confluent.

-

Scratch Creation:

-

Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer. A gentle and consistent pressure should be applied.

-

To ensure consistency, a cross-shaped scratch can be made.

-

-

Washing: Gently wash the wells twice with PBS to remove any detached cells and debris.

-

Treatment:

-

Add fresh low-serum medium (e.g., 1-2% FBS to minimize cell proliferation) containing the desired concentrations of this compound. Include a vehicle control.

-

-

Imaging:

-

Immediately after adding the treatment, capture images of the scratch at defined locations. This will serve as the 0-hour time point.

-

Return the plate to the incubator and capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours).

-

-

Data Analysis:

-

Use image analysis software (e.g., ImageJ) to measure the area of the scratch at each time point.

-

Calculate the percentage of wound closure using the following formula:

-

% Wound Closure = [ (Area at 0h - Area at xh) / Area at 0h ] * 100

-

-

Compare the rate of wound closure between the treated and control groups.

-

Troubleshooting and Considerations

-

Cell Proliferation: In the wound healing assay, cell proliferation can contribute to wound closure. To specifically assess cell migration, it is recommended to use a low-serum medium or add a proliferation inhibitor like Mitomycin C.

-

Scratch Consistency: In the wound healing assay, ensure that the scratch is of a consistent width across all wells. Using a guide or a specialized tool can improve reproducibility.

-

Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all conditions and does not exceed a non-toxic level (typically <0.1%).

-

Cell Health: Monitor cell viability throughout the experiment, as high concentrations of a compound may induce cytotoxicity, which could be misinterpreted as an inhibition of migration. A viability assay (e.g., MTT or Trypan Blue exclusion) can be performed in parallel.

By following these detailed protocols, researchers can effectively utilize this compound to investigate its impact on cell migration and further elucidate the role of MMP-14 in this critical cellular process.

References

- 1. Inhibition of Matrix Metalloproteinase 14 (MMP-14)-mediated Cancer Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of matrix metalloproteinase 14 (MMP-14)-mediated cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Metalloproteinases-2, -9, and -14 Suppresses Papillary Thyroid Carcinoma Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for NSC 405020 in 3D Collagen Matrix Invasion Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 405020 is a selective, non-catalytic inhibitor of Matrix Metalloproteinase-14 (MMP-14), also known as Membrane Type 1-MMP (MT1-MMP).[1][2] MMP-14 is a critical enzyme in the degradation of the extracellular matrix (ECM), a key process in cancer cell invasion and metastasis.[1][3] By targeting the hemopexin (PEX) domain of MMP-14, this compound disrupts the proper function of the enzyme in degrading Type I collagen, thereby inhibiting the invasive capabilities of cancer cells.[2] These application notes provide detailed protocols for utilizing this compound in three-dimensional (3D) collagen matrix invasion assays to evaluate its anti-invasive properties.

Mechanism of Action of this compound

This compound, with the chemical structure 3,4-Dichloro-N-(pentan-2-yl) benzamide, functions by selectively interacting with a binding pocket within the PEX domain of MMP-14.[1] This interaction is crucial as the PEX domain is involved in the homodimerization of MMP-14 and its interaction with other cell surface molecules like CD44, which are essential for initiating cell migration.[3] Unlike catalytic inhibitors that target the active site of multiple MMPs, this compound's mechanism offers higher selectivity for MMP-14, reducing the likelihood of off-target effects.[2] The inhibition of MMP-14 leads to a decrease in the breakdown of the collagen matrix, thus impeding the invasion of cancer cells through the tissue barrier.[2]

Quantitative Data on this compound Efficacy

The inhibitory effects of this compound on cancer cell migration and invasion have been quantified in various studies. The following tables summarize the key findings.

Table 1: Effect of this compound on Papillary Thyroid Carcinoma (K1) Cell Migration [1]

| This compound Concentration | Mean Reduction in Cell Migration (%) | p-value |

| 12.5 µM | 39.13% | p = 0.033 |

| 50 µM | 56.52% | p = 0.006 |

Table 2: Effect of this compound on Papillary Thyroid Carcinoma (K1) Cell Invasion (Matrigel Assay) [1]

| This compound Concentration | Mean Reduction in Cell Invasion (%) |

| 50 µM | 67.3% |

Note: The inhibitory effect of this compound on cell migration and invasion was not due to cytotoxicity at concentrations up to 100 µM.[1]

Experimental Protocols

This section provides a detailed protocol for a 3D collagen matrix invasion assay to assess the efficacy of this compound. This protocol is a synthesized model based on established methodologies.[4][5][6]

Protocol: 3D Spheroid-Based Collagen Invasion Assay